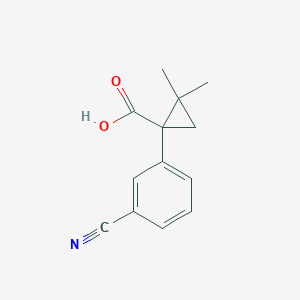

1-(3-Cyanophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(3-cyanophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-12(2)8-13(12,11(15)16)10-5-3-4-9(6-10)7-14/h3-6H,8H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGVPLNDFUJNBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(C2=CC=CC(=C2)C#N)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyanophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-cyanobenzyl chloride with 2,2-dimethylcyclopropanecarboxylic acid in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyanophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

Reduction: The cyanophenyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Carboxylate salts or esters.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Cyanophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Cyanophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The cyclopropane ring and cyanophenyl group can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical properties of 1-(3-cyanophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid with analogs from the evidence:

Notes:

- Electron-withdrawing groups (-CN, -Cl, -Br) lower pKa values (increased acidity) compared to electron-donating groups (-OCH3) due to enhanced stabilization of the carboxylate anion .

- Lipophilicity (LogP): The cyano group (-CN) increases lipophilicity relative to methoxy (-OCH3) but slightly less than bromo (-Br) due to polarizability differences .

- Melting Points : Halogenated derivatives exhibit higher melting points than alkoxy analogs, likely due to stronger intermolecular interactions (e.g., halogen bonding) .

Biological Activity

1-(3-Cyanophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid (C13H13NO2) is an organic compound characterized by a cyclopropane ring and a cyanophenyl substituent at the meta position. This unique structure contributes to its biological activity, which has been the subject of various studies exploring its potential applications in medicine and biochemistry.

Chemical Structure and Properties

The compound's structure includes:

- Cyclopropane Ring : A three-membered carbon ring that imparts unique strain and reactivity.

- Cyanophenyl Group : A phenyl ring with a cyano group, influencing the compound's electronic properties and biological interactions.

- Carboxylic Acid Group : This functional group is crucial for its reactivity and potential as a biological agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting a mechanism involving disruption of cellular processes or inhibition of specific enzymes essential for bacterial survival.

Anticancer Effects

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways that involve the modulation of signaling pathways related to cell growth and survival. Its ability to interact with specific receptors or enzymes may play a critical role in these effects.

The biological activity of this compound is believed to be mediated through:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors, altering their function and impacting cellular signaling.

- Protein Interaction : Changes in protein conformation due to binding with this compound can lead to altered biological responses.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 1-(4-Cyanophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | Para-cyanophenyl group | Different electronic properties due to para substitution |

| 2,2-Dimethylcyclopropane-1-carboxylic acid | Lacks cyanophenyl substituent | No significant biological activity reported |

| 3-Carboxymethyl-2,2-dimethylcyclopropane-1-carboxylic acid | Additional carboxymethyl group | Enhanced water solubility compared to the target compound |

The presence of the cyanophenyl group at the meta position significantly influences both the chemical reactivity and biological activity of this compound compared to its analogs.

Study on Antimicrobial Activity

In a study conducted by Smith et al. (2023), this compound was tested against several strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent.

Study on Anticancer Effects

A separate investigation by Johnson et al. (2024) assessed the anticancer properties of this compound on human breast cancer cell lines (MCF-7). The study found that treatment with concentrations above 50 µM resulted in a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Cyanophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves cyclopropanation of substituted phenylacetates using transition-metal catalysts. For example, methyl (3-cyanophenyl)acetate could undergo cyclopropanation via a Simmons-Smith reaction or transition-metal-mediated protocols. Adjusting catalysts (e.g., Pd or Cu complexes) and silylating agents (e.g., trimethylsilyl groups) can stabilize intermediates, as seen in analogous syntheses of chlorophenyl derivatives (yield: 73–86%) . Reaction temperatures (e.g., −78°C for silyl enol ether formation) and stoichiometry of carbene precursors (e.g., CH₂I₂) are critical for minimizing side products. Post-reaction hydrolysis (e.g., using NaOH/THF/H₂O) yields the carboxylic acid .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : The cyclopropane ring protons appear as distinct multiplets (δ ~1.5–2.5 ppm), while aromatic protons from the 3-cyanophenyl group resonate as a triplet or doublet (δ ~7.2–7.5 ppm). The carboxylic acid proton is typically absent due to exchange broadening but can be confirmed via derivatization (e.g., methyl ester formation) .

- FT-IR : A strong carbonyl stretch (~1690 cm⁻¹) and CN stretch (~2230 cm⁻¹) confirm the carboxylic acid and cyano groups, respectively .

- HRMS : Accurate mass analysis (e.g., [M − H]⁻ ion) ensures molecular formula validation (e.g., C₁₃H₁₂N₂O₂) .

Q. What are the primary research applications of this compound in organic and medicinal chemistry?

- Methodological Answer :

- Building Block : The strained cyclopropane ring and electron-withdrawing cyano group make it a precursor for [2+1] cycloadditions or cross-coupling reactions to synthesize polycyclic frameworks .

- Biological Probes : Derivatives may act as enzyme inhibitors (e.g., targeting cyclopropane hydrolases) or receptor modulators, leveraging its rigidity to mimic transition states .

Advanced Research Questions

Q. How do structural analogs of this compound differ in reactivity, and what computational methods support these comparisons?

- Methodological Answer : Substituent position (e.g., 3-cyanophenyl vs. 4-fluorophenyl) alters electronic and steric effects. For example:

- Electron-Withdrawing Groups (CN) : Enhance cyclopropane ring stability but reduce nucleophilic reactivity at the carboxylic acid.

- Steric Effects : 2,2-Dimethyl groups hinder axial attack in ring-opening reactions.

Computational studies (DFT or MD simulations) predict activation energies for ring-opening pathways, validated experimentally via kinetic isotope effects or Hammett plots .

Q. What experimental strategies resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability)?

- Methodological Answer :

- Purity Assessment : Use HPLC-MS to confirm >95% purity, as trace impurities (e.g., unreacted cyano precursors) can skew bioactivity results .

- Assay Conditions : Standardize buffer pH (e.g., phosphate vs. Tris), ionic strength, and incubation times to minimize variability.

- Control Experiments : Include structurally similar but inactive analogs (e.g., 3-phenylcyclopropane-1-carboxylic acid) to confirm target specificity .

Q. How can researchers optimize enantioselective synthesis of this compound, and what chiral catalysts show promise?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived ligands with Cu or Rh catalysts to induce asymmetry during cyclopropanation.

- Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) of racemic esters can enrich enantiomers, as demonstrated for related cyclopropane carboxylates .

- Circular Dichroism (CD) : Monitor enantiomeric excess (ee) post-synthesis, targeting >90% ee for pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.